molecular formula C8H14F2O B2765999 (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol CAS No. 2248220-53-1

(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol

Cat. No.: B2765999
CAS No.: 2248220-53-1
M. Wt: 164.196
InChI Key: MBDCNQXZECKKNJ-PKPIPKONSA-N
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Description

(2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol: is an organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a hydroxyl group on a propan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol typically involves the following steps:

    Fluorination: The selective introduction of fluorine atoms onto the cyclopentyl ring.

    Hydroxylation: The addition of a hydroxyl group to the propan-1-ol chain.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where the fluorine atoms or hydroxyl group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Fluorine Chemistry: Studied for its unique properties due to the presence of fluorine atoms.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor in biochemical assays.

    Metabolic Studies: Investigated for its metabolic pathways and interactions with biological systems.

Medicine:

    Drug Development: Explored for its potential therapeutic properties and as a scaffold for drug design.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2R)-2-(3,3-Difluorocyclopentyl)propan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

    (2R)-2-(3,3-Difluorocyclopentyl)ethanol: Similar structure but with an ethanol chain instead of propan-1-ol.

    (2R)-2-(3,3-Difluorocyclopentyl)methanol: Contains a methanol chain.

    (2R)-2-(3,3-Difluorocyclopentyl)butan-1-ol: Features a butan-1-ol chain.

Uniqueness:

    Structural Features: The specific arrangement of the cyclopentyl ring with two fluorine atoms and a propan-1-ol chain.

    Chemical Properties: Unique reactivity due to the presence of fluorine atoms and hydroxyl group.

    Biological Activity: Potential for distinct interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

(2R)-2-(3,3-difluorocyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDCNQXZECKKNJ-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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